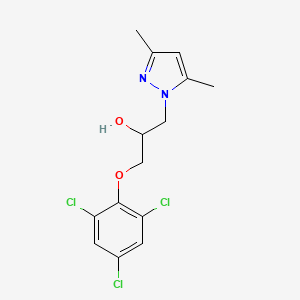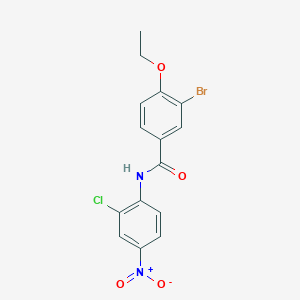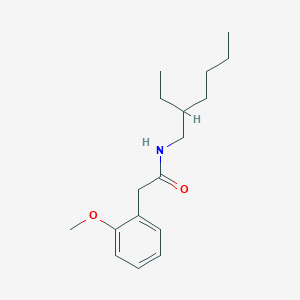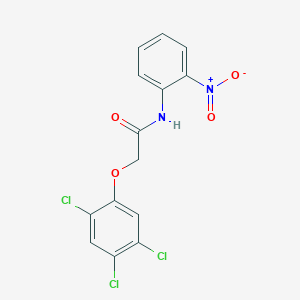
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol
説明
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol, also known as triclopyr, is a synthetic organic compound that belongs to the family of pyridine carboxylic acids. It is widely used as a herbicide to control broadleaf weeds and woody plants in forests, grasslands, and non-crop areas. Triclopyr has been found to be effective against many invasive plant species and has been used in the restoration of natural habitats. In addition to its use as a herbicide, triclopyr has also been studied for its potential applications in scientific research.
作用機序
Triclopyr works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This leads to a disruption of the normal metabolic processes in the plant, ultimately resulting in its death. Triclopyr is selective in its action, targeting only broadleaf weeds and woody plants, while leaving grasses and other non-target species unharmed.
Biochemical and Physiological Effects:
Triclopyr has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit cell division and elongation, disrupt membrane function, and alter the levels of various plant hormones. Triclopyr has also been found to induce the production of reactive oxygen species (ROS) in plants, leading to oxidative stress and cell death.
実験室実験の利点と制限
Triclopyr has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, and its mode of action is well understood. Triclopyr is also highly selective in its action, allowing researchers to target specific plant species without affecting non-target species. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol also has some limitations. It is highly toxic and must be handled with care, and its effects on plant growth and development can be complex and difficult to interpret.
将来の方向性
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol. One area of interest is the development of new formulations and delivery methods that can enhance its efficacy and reduce its environmental impact. Another area of interest is the investigation of the effects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol on non-target species, including insects, birds, and mammals. Finally, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol may have potential applications in the development of new herbicides and other plant growth regulators.
科学的研究の応用
Triclopyr has been studied for its potential applications in scientific research, particularly in the field of plant physiology. It has been found to be a useful tool for studying the role of auxin in plant growth and development. Auxin is a plant hormone that regulates various aspects of plant growth, including cell elongation, root formation, and fruit development. Triclopyr acts as an auxin mimic and can be used to manipulate the levels of auxin in plant tissues. This allows researchers to study the effects of auxin on plant growth and development.
特性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N2O2/c1-8-3-9(2)19(18-8)6-11(20)7-21-14-12(16)4-10(15)5-13(14)17/h3-5,11,20H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGDCWOSNVLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=C(C=C(C=C2Cl)Cl)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide](/img/structure/B3977822.png)

![ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide](/img/structure/B3977843.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3977850.png)


![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3977867.png)
![1-phenyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B3977880.png)
![1-benzyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3977889.png)
![3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977891.png)

![2-bromo-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3977911.png)
